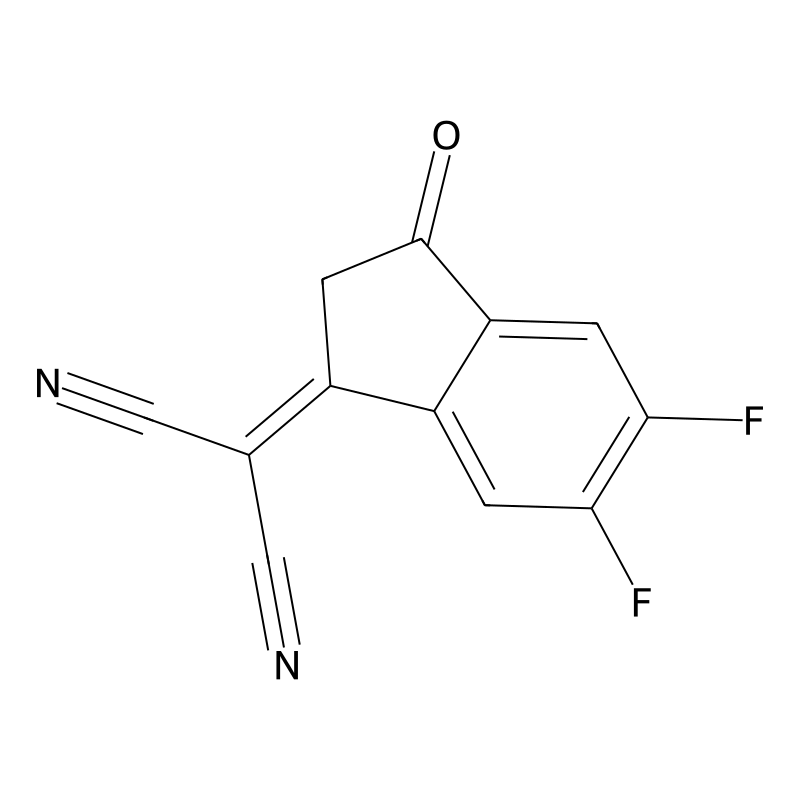2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Strong Electron Withdrawer
2FIC possesses strong electron-withdrawing properties due to the presence of the fluorine atoms and the cyano (C≡N) groups. This characteristic allows it to interact effectively with electron-rich donor molecules in organic solar cells [].
Knoevenagel Condensation
2FIC can participate in a chemical reaction called the Knoevenagel condensation with aldehydes. This reaction extends the light absorption range of the resulting product into the near-infrared region []. Near-infrared light absorption is beneficial for solar cells as it captures more sunlight, potentially increasing energy conversion efficiency.
Improved Photovoltaic Performance
Studies have shown that incorporating 2FIC into the core unit of organic solar cells leads to enhanced device performance. This includes achieving higher current output and reducing energy loss within the device []. These improvements contribute to a better overall power conversion efficiency, a key parameter in solar cell performance.
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a synthetic organic compound characterized by its unique structure, which includes a difluorinated indene moiety and a malononitrile group. The molecular formula of this compound is , and it has a molecular weight of 230.17 g/mol . The compound features a carbonyl group adjacent to the indene structure, contributing to its reactivity and potential applications in various fields.
In organic solar cells, 2FIC functions as an electron acceptor material. During device operation, sunlight excites electrons in the donor material (often a polymer). These excited electrons are then transferred to the lowest unoccupied molecular orbital (LUMO) of the electron acceptor (2FIC) []. This charge separation creates a current that can be harnessed for electrical purposes. The efficient transfer of electrons from the donor to 2FIC is crucial for optimal solar cell performance.
- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition with various nucleophiles, leading to the formation of new carbon-carbon bonds.
- Condensation Reactions: It can engage in condensation reactions with amines or alcohols, forming imines or acetals, respectively.
- Cyclization: Under certain conditions, it may undergo cyclization to form more complex ring structures.
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological or chemical properties.
The synthesis of 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Indene Framework: This may involve cyclization reactions starting from simpler precursors.
- Fluorination: The introduction of fluorine atoms can be achieved through electrophilic fluorination methods.
- Malononitrile Attachment: The final step usually involves the reaction of the indene derivative with malononitrile under basic or acidic conditions to yield the target compound.
These methods require careful control of reaction conditions to achieve high yields and purity.
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has potential applications in:
- Organic Electronics: Its unique electronic properties make it suitable for use in photovoltaic devices and organic light-emitting diodes.
- Pharmaceutical Chemistry: Due to its biological activity, it may serve as a lead compound for developing new drugs.
The versatility in application highlights its importance in both industrial and research settings.
Interaction studies are crucial for understanding how 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile interacts with biological systems. Preliminary studies suggest that:
- The compound may interact with various biomolecules such as proteins and nucleic acids.
Further research is needed to map out these interactions comprehensively and assess their implications for drug design.
Several compounds share structural similarities with 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile | 60899-34-5 | 0.90 |
| 2-(2,3-Dihydro-1H-indene-1-ylidene)malononitrile | 2510-01-2 | 0.69 |
| 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile | 25724-79-2 | 0.88 |
Uniqueness
The uniqueness of 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-indienylidene)malononitrile lies in its specific fluorination pattern and the presence of both carbonyl and malononitrile groups. This combination may enhance its reactivity and biological activity compared to similar compounds.
The compound is systematically named 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile based on IUPAC rules. Alternative designations include IC2F, IC225, 2FIC, PM201, and EA120, reflecting its role as a fluorinated indenone-malononitrile derivative. These synonyms emphasize its applications in organic electronics and synthetic chemistry.
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction (XRD) studies reveal critical structural features:
- Planar Geometry: The indenone core adopts a planar conformation, facilitated by conjugation between the 3-oxo group and the malononitrile moiety.
- Bond Angles: Key angles include C2–C1–C12 = 119.74°, indicating strain-free conjugation.
- Crystal Packing: Intermolecular interactions, such as fluorine–hydrogen bonding, stabilize the lattice structure.
| Parameter | Value | Source |
|---|---|---|
| C2–C1–C12 Bond Angle | 119.74° | |
| Crystal System | Monoclinic |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR: Vinylic protons resonate at δ 7.2–8.5 ppm, while aliphatic protons appear at δ 1.1–1.5 ppm.
- 13C NMR: Carbonyl carbons (C=O) show signals at δ 189.3 ppm, and cyano groups (C≡N) appear at δ 110–115 ppm.
Fourier-Transform Infrared (FT-IR)
- Cyano Stretching: Strong absorption at ~2200 cm−1 confirms malononitrile groups.
- C=O Stretching: Peaks at 1650–1700 cm−1 correspond to the 3-oxo group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
While direct UV-Vis data is limited, analogous compounds exhibit absorption in the 400–700 nm range, attributed to π-π* transitions in the conjugated system. Fluorination likely red-shifts absorption into the near-infrared (NIR) region.
| Technique | Key Peaks/Shifts | Source |
|---|---|---|
| 1H NMR | δ 7.2–8.5 ppm (vinylic H) | |
| 13C NMR | δ 189.3 ppm (C=O) | |
| FT-IR | ~2200 cm−1 (C≡N) |
Tautomeric Behavior and Conformational Dynamics
The compound’s structure lacks tautomerism due to the stable keto form of the 3-oxo group. Conformational flexibility is restricted by the rigid indenone core and conjugation with malononitrile, ensuring a planar geometry critical for optoelectronic applications.








